4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound with diverse scientific applications. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Bioisosteric Applications
One significant area of application is the exploration of bioisosteric replacements in drug design. For instance, substituted furo[3,2-b]pyridines have been investigated as novel bioisosteres of 5-HT1F receptor agonists, indicating their potential utility in treating acute migraines. This research underscores the effectiveness of such compounds in providing similar receptor affinity and improved selectivity compared to indole analogues, underscoring their therapeutic potential (Mathes et al., 2004).
Crystallography and Molecular Structure
The compound has also been a focus in crystallography to understand its molecular structure and interactions. A study on a related compound, "4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide," revealed its crystal structure, offering insights into molecular packing and hydrogen bonding, which are critical for the development of pharmaceuticals with improved efficacy and stability (Deng et al., 2014).
Neurological Applications
Research involving fluorinated derivatives of related compounds has been directed towards neurological applications, such as the development of molecular imaging probes for studying serotonin 1A (5-HT1A) receptors in the living brain of Alzheimer's disease patients. This work demonstrates the compound's potential utility in diagnosing and understanding the progression of neurological disorders, offering a pathway to targeted treatments (Kepe et al., 2006).
Radiopharmaceutical Development
Furthermore, the synthesis and characterization of radiolabeled tracers containing related fluorine compounds for imaging applications highlight another research avenue. Such tracers have been developed for clinical use in imaging hypoxia and tau pathology, indicating the role of these compounds in advancing diagnostic methodologies in medicine (Ohkubo et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, which play crucial roles in biological processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, such as modulating enzyme activity, altering cell signaling, and affecting gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
4-fluoro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-7-5-12(6-8-14)17(21)20-11-13-3-1-9-19-16(13)15-4-2-10-22-15/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVYFQUUZCGCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.